molecular formula C7H5ClN4 B1416113 2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS No. 941294-48-0

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Cat. No. B1416113
M. Wt: 180.59 g/mol
InChI Key: HHEPEXVSWGTIPS-UHFFFAOYSA-N
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Description

“2-Chloro-6-(1H-imidazol-1-yl)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is also known as "Pyrazine, 2-chloro-6-(1H-imidazol-1-yl)-" .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(1H-imidazol-1-yl)pyrazine” is 1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-6-(1H-imidazol-1-yl)pyrazine” is approximately 180.6 . It has a melting point of 126-127 degrees Celsius .

Scientific Research Applications

Ring Transformations in Heterocyclic Compounds

Lont, Plas, and Bosma (2010) explored the conversion of chloropyrazine into imidazole, crucial for the synthesis of compounds like 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. This transformation, involving nucleophilic attacks in liquid ammonia, is significant for developing complex heterocyclic structures used in various applications (Lont, Plas, & Bosma, 2010).

Synthesis and Biological Activity

Researchers like Ibraheem et al. (2020) and Singh, Luxami, and Paul (2019) have synthesized novel hybrid molecules involving pyrazine and benzimidazole derivatives. These compounds, including 2-Chloro-6-(1H-imidazol-1-yl)pyrazine derivatives, exhibit significant anti-diabetic and anti-tumor activities. Their studies illustrate the therapeutic potential of these compounds in medicinal chemistry (Ibraheem et al., 2020); (Singh, Luxami, & Paul, 2019).

Novel Synthesis Methods

Collins Michael Raymond et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, which utilizes 2-Chloro-6-(1H-imidazol-1-yl)pyrazine derivatives. Such methods are pivotal in expanding the repertoire of compounds available for various scientific applications (Collins Michael Raymond et al., 2010).

Antimicrobial Agents

Roymahapatra et al. (2012) demonstrated that pyrazine functionalized Ag(I) and Au(I)-NHC complexes, including derivatives of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, are potent antibacterial agents. This finding underscores the compound's relevance in developing new antimicrobial treatments (Roymahapatra et al., 2012).

Surface Protection in Materials Science

Olasunkanmi, Mashuga, and Ebenso (2018) investigated 6-substituted 3-chloropyridazine derivatives, closely related to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, for their potential in protecting mild steel surfaces. Their work highlights the compound's application in corrosion inhibition and materials protection (Olasunkanmi, Mashuga, & Ebenso, 2018).

properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEPEXVSWGTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650570
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

CAS RN

941294-48-0
Record name 2-Chloro-6-(1H-imidazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com

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